Grandisol

Catalog No.
S597105
CAS No.
26532-22-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grandisol

CAS Number

26532-22-9

Product Name

Grandisol

IUPAC Name

2-[(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m0/s1

InChI Key

SJKPJXGGNKMRPD-VHSXEESVSA-N

SMILES

CC(=C)C1CCC1(C)CCO

Synonyms

grandisol

Canonical SMILES

CC(=C)C1CCC1(C)CCO

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]1(C)CCO

Grandisol is a natural product found in Pityophthorus pityographus with data available.

Grandisol (CAS: 26532-22-9) is a structurally complex cyclobutane monoterpene alcohol that serves as the primary active ingredient in 'grandlure,' the commercial aggregation pheromone used for monitoring and mass-trapping the cotton boll weevil (Anthonomus grandis)[1]. Featuring a highly strained cyclobutane ring with contiguous stereocenters and a boiling point of 50–60 °C at 1 mmHg, it presents distinct synthetic and formulation requirements. In procurement contexts, grandisol is primarily sourced as a high-value agrochemical active ingredient for integrated pest management (IPM) systems, where its precise stereochemistry and vapor pressure are critical for sustained field release and species-specific behavioral disruption.

Generic substitution fails with grandisol because pheromone-mediated behavioral responses are strictly governed by precise receptor-ligand interactions that do not tolerate functional group or structural deviations. Replacing grandisol with broader-spectrum attractants or generic monoterpenes eliminates the species-specific aggregation response required for targeted mass trapping. Furthermore, substituting grandisol with its closely related oxidized analogs—such as the aldehyde (grandisal) or the carboxylic acid (grandisoic acid)—drastically alters the target pest profile, shifting attraction away from the boll weevil and toward entirely different agricultural pests like bark weevils or the plum curculio [1]. Consequently, buyers cannot use structural analogs interchangeably without completely compromising the efficacy of the pest management system.

Cost-Efficacy Optimization: Racemic vs. Enantiopure Attractiveness

For agricultural procurement, the necessity of sourcing enantiopure pheromones often dictates project feasibility due to high asymmetric synthesis costs. However, field studies demonstrate that racemic (±)-grandisol is equally as effective at attracting cotton boll weevils as the naturally occurring (+)-enantiomer [1]. This 1:1 behavioral response ratio allows manufacturers to bypass complex enantioselective synthesis, significantly reducing the cost of active ingredient procurement without sacrificing trap catch rates.

Evidence DimensionField trap catch efficacy
Target Compound DataRacemic (±)-Grandisol (Equivalent attraction)
Comparator Or BaselineEnantiopure (+)-Grandisol (Baseline natural attractant)
Quantified Difference1:1 behavioral response ratio (no statistical difference in catch rates)
ConditionsField trap catch assays for Anthonomus grandis

Justifies the procurement of the significantly more cost-effective racemic mixture for bulk agricultural deployment instead of the expensive enantiopure form.

Formulation Synergy: Grandisol with Host Plant Volatiles

The field efficacy of grandisol is highly dependent on its formulation matrix. When deployed alone, grandisol exhibits baseline attraction for certain bark beetles. However, co-formulating grandisol with synergistic host plant volatiles, such as cis-verbenol or α-pinene, yields a 3.6- to 13-fold increase in trap catch rates [1]. This dictates that bulk procurement of grandisol must be paired with appropriate kairomone co-formulants to achieve commercially viable mass-trapping performance.

Evidence DimensionTrap catch multiplication factor
Target Compound DataGrandisol + synergistic terpenes (3.6x to 13x catch increase)
Comparator Or BaselineGrandisol deployed alone (Baseline catch)
Quantified Difference3.6- to 13-fold increase in field capture rates
ConditionsSlow-rotating trap pairs in field environments

Demonstrates that procurement strategies must include specific co-formulants to maximize the return on investment for the active pheromone ingredient.

Functional Group Specificity: Alcohol vs. Carboxylic Acid Analogs

Procurement teams must strictly control the oxidation state of the cyclobutane side chain, as it governs species specificity. While grandisol (the alcohol) is the primary attractant for the boll weevil, substituting it with its carboxylic acid analog, grandisoic acid, completely shifts the biological activity. Grandisoic acid specifically targets the plum curculio (Conotrachelus nenuphar) and exhibits no cross-efficacy for boll weevils[1]. This strict functional group specificity prevents the interchangeable use of oxidized analogs in trap manufacturing.

Evidence DimensionSpecies-specific behavioral response
Target Compound DataGrandisol (Targets Anthonomus grandis)
Comparator Or BaselineGrandisoic Acid (Targets Conotrachelus nenuphar)
Quantified DifferenceComplete shift in target species with zero cross-efficacy
ConditionsSpecies-specific field capture and electroantennogram (EAG) assays

Highlights the strict non-interchangeability of oxidation states, requiring precise procurement of the alcohol form for boll weevil management.

Supply Chain Viability: Metathesis Synthesis vs. Biological Extraction

Historically, grandisol was obtained via biological extraction, which was highly inefficient and unscalable for commercial agriculture. Modern procurement relies on synthetic grandisol produced via a highly optimized 1,5-enyne metathesis route. This 8-step microwave-assisted synthesis achieves high-yield conversion to the requisite cyclobutane core, completely replacing the need for biological harvesting[1]. This ensures a stable, scalable supply chain capable of meeting the tonnage requirements of global integrated pest management programs.

Evidence DimensionSynthetic scalability and yield
Target Compound Data8-step synthetic route via enyne metathesis (High yield, scalable)
Comparator Or BaselineBiological extraction from Anthonomus grandis (Trace yield, unscalable)
Quantified DifferenceComplete replacement of biological harvesting with scalable commercial synthesis
ConditionsLaboratory and commercial-scale chemical synthesis

Assures buyers of a stable, scalable synthetic supply chain that is not constrained by biological harvesting limitations.

Boll Weevil Mass Trapping and Monitoring (IPM)

Procurement of racemic grandisol as the primary active ingredient in grandlure formulations for cotton crop protection, where the racemic mixture provides cost-effective, high-efficacy field attraction [1].

Multi-Species Forestry Pest Control

Co-formulating grandisol with grandisal and host plant volatiles (such as α-pinene) to manufacture targeted lures for monitoring Pissodes bark weevils in commercial timber and forestry operations [2].

Analytical Standards for Chemical Ecology

Sourcing enantiopure (+)-grandisol for use as a high-precision analytical reference standard in Gas Chromatography-Electroantennographic Detection (GC-EAD) workflows to map insect olfactory responses [2].

Precursor for Complex Cyclobutane Synthesis

Utilizing the highly strained, stereo-dense cyclobutane core of grandisol as a starting scaffold in organic synthesis to develop novel agrochemicals or specialized fine chemicals [1].

XLogP3

2.9

UNII

9S44Q9MKXB

Other CAS

30820-22-5
26532-22-9

Wikipedia

(1R,2S)-(+)-grandisol

General Manufacturing Information

Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-: ACTIVE

Dates

Last modified: 02-18-2024

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